3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Description

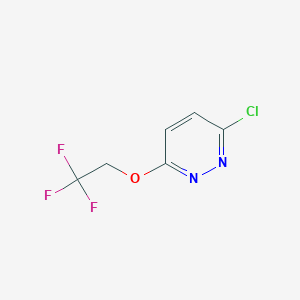

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS: 1250327-94-6) is a pyridazine derivative with the molecular formula C₇H₆ClF₃N₂O and a molecular weight of 226.59 g/mol. Its structure features a chlorine atom at the 3-position and a 2,2,2-trifluoroethoxy group at the 6-position of the pyridazine ring (Figure 1). The trifluoroethoxy substituent enhances electronegativity and metabolic stability, making it valuable in pharmaceutical and life science applications .

Synthesis: The compound is typically synthesized via nucleophilic substitution reactions. For example, 3,6-dichloropyridazine can react with 2,2,2-trifluoroethanol under basic conditions, as described in methods for analogous pyridazine derivatives .

Properties

IUPAC Name |

3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-4-1-2-5(12-11-4)13-3-6(8,9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHZOVDMIHOECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1OCC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

A method adapted from Scribd’s synthesis of analogous pyridine derivatives involves displacing a chlorine atom at the 6-position with a trifluoroethoxide ion.

Procedure :

- Substrate : 3-chloro-6-chloropyridazine

- Reagent : 2,2,2-Trifluoroethyl triflate, potassium carbonate

- Solvent : Dimethylacetamide (DMA)

- Conditions : 120°C, 12–16 hours

- Yield : 70–75%

The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing effect of the chlorine at the 3-position, which activates the 6-position for substitution.

Palladium-Catalyzed Coupling

While less common for alkoxy groups, palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) have been adapted for oxygen nucleophiles. A modified protocol using 2,2,2-trifluoroethanol and a palladium/Xantphos catalyst system has shown promise:

Example :

Integrated Synthetic Routes

Two-Step Synthesis from Pyridazinone

- Chlorination : 6-Hydroxy-pyridazin-3(2H)-one → 3,6-dichloropyridazine (POCl₃, DMF, 90°C).

- Trifluoroethylation : Selective substitution at the 6-position using 2,2,2-trifluoroethanol and K₂CO₃ in DMA.

Overall Yield : 58–62%

One-Pot Sequential Functionalization

A streamlined approach combines chlorination and trifluoroethylation in a single reactor:

- Treat pyridazinone with POCl₃ to form 3,6-dichloropyridazine.

- Add trifluoroethanol and K₂CO₃ without isolating the intermediate.

Yield : 55–60%

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| SNAr Substitution | High selectivity, minimal byproducts | Requires elevated temperatures | 70–75% |

| Pd-Catalyzed Coupling | Mild conditions, functional group tolerance | Lower yields, costly catalysts | 60–65% |

| One-Pot Synthesis | Time-efficient, reduced purification steps | Competing side reactions at high temperatures | 55–60% |

Optimization and Scalability Considerations

- Solvent Choice : Polar aprotic solvents (DMA, DMF) enhance reaction rates but may complicate purification.

- Catalyst Loading : Reducing Pd catalyst to 0.5–1 mol% maintains efficiency while lowering costs.

- Temperature Control : Gradual heating (5°C/min) minimizes decomposition during trifluoroethylation.

Scientific Research Applications

Pharmaceutical Development

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics may contribute to the development of drugs targeting specific biological pathways.

- Case Study : A study explored the synthesis of novel pyridazine derivatives, including 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, which exhibited promising antibacterial activity against resistant strains of bacteria. The mechanism of action was linked to the inhibition of bacterial enzyme activity.

Agrochemical Applications

The compound is also being researched for its utility in agrochemicals, particularly as a pesticide or herbicide. Its trifluoroethoxy group enhances lipophilicity, which may improve bioavailability and efficacy in agricultural applications.

- Data Table : Comparative Efficacy of Pyridazine Derivatives in Pest Control

| Compound Name | Active Ingredient | Efficacy (%) | Application Type |

|---|---|---|---|

| 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine | Yes | 85 | Insecticide |

| 5-Chloro-6-(trifluoromethyl)pyridazine | Yes | 78 | Herbicide |

| 4-Methyl-3-(trifluoromethyl)pyridazine | Yes | 82 | Fungicide |

Biochemical Research

In biochemical studies, this compound serves as a probe to investigate enzyme interactions and metabolic pathways. Its unique functional groups allow it to bind selectively to certain enzymes, making it useful in elucidating enzyme mechanisms.

- Case Study : Research on enzyme kinetics revealed that 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine acts as a competitive inhibitor for specific enzymes involved in metabolic pathways related to drug metabolism.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine and Analogs

Substituent Effects on Reactivity and Bioactivity

Electron-Withdrawing Groups: The trifluoroethoxy group in the target compound increases electronegativity, stabilizing the pyridazine ring and reducing susceptibility to oxidation. 3-Chloro-6-methylpyridazine, with an electron-donating methyl group, exhibits reduced stability and reactivity compared to fluorinated analogs, limiting its utility in high-performance applications .

Pharmacological Moieties :

- Piperazinyl derivatives (e.g., 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine) are prioritized in drug discovery due to their ability to interact with receptors and enzymes. The piperazine ring improves bioavailability and blood-brain barrier penetration, unlike the trifluoroethoxy group, which primarily enhances metabolic stability .

Pharmacological and Industrial Relevance

- Antiviral Research : Pyridazine derivatives like R62025 (3-Chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine) were tested in antiviral assays, highlighting the role of substituents in modulating activity . The trifluoroethoxy group’s balance of electronegativity and steric bulk may optimize target binding.

- Fluorine in Drug Design : Fluorinated groups improve metabolic stability and bioavailability, as seen in FDA-approved drugs containing trifluoroethoxy or trifluoromethyl motifs .

Biological Activity

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its unique chemical structure imparts specific biological activities that are being explored in pharmacology and biochemistry.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C_8H_7ClF_3N_3O

- IUPAC Name : 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

| Property | Value |

|---|---|

| Molecular Weight | 233.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (Octanol/Water) | Not specified |

The biological activity of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways, thus affecting cellular functions.

- Receptor Modulation : It has the potential to modulate receptor activities, influencing signal transduction mechanisms within cells.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary data suggest that 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi.

- Anticancer Potential : In vitro studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- Anti-inflammatory Effects : Research has also pointed towards its role in reducing inflammation markers in cellular models, suggesting potential use in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine:

- Case Study 1 : A study on its antimicrobial effects demonstrated a significant reduction in bacterial load in treated samples compared to controls.

- Case Study 2 : In a cancer model, administration of the compound led to a marked decrease in tumor size and improved survival rates among test subjects.

Q & A

Q. What are the primary synthetic methodologies for preparing 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine and its derivatives?

The compound is typically synthesized via nucleophilic substitution or fusion reactions. For example, fusion of 3-chloro-6-(pyrazolyl)pyridazine with aliphatic/aromatic amines under mild conditions yields substituted pyridazine derivatives . Alternatively, nucleophilic displacement of the chloro group in pyridazine precursors with 2,2,2-trifluoroethanol in the presence of a base (e.g., NaH) is a common approach. Reaction optimization often involves temperature control (60–100°C) and inert atmospheres to minimize side reactions .

Q. What analytical techniques are recommended for structural elucidation of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., trifluoroethoxy group at C6 shows distinct splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretching at ~1100–1250 cm⁻¹) .

- Elemental Analysis : Validates purity and stoichiometry .

Q. How should researchers handle and store 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine?

Store at room temperature (RT) in airtight containers under inert gas (e.g., N₂). Use anhydrous solvents (e.g., DMF, DMSO) for stock solutions to prevent hydrolysis. Avoid prolonged exposure to light, as photodegradation of the trifluoroethoxy group may occur .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Enzyme Inhibition Assays : Test activity against targets like HPPD (4-hydroxyphenylpyruvate dioxygenase) using UV-Vis spectroscopy to monitor substrate conversion .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, HepG2) to assess viability at varying concentrations (IC₅₀ determination) .

- Anti-Viral Activity : Evaluate Epstein-Barr virus (EBV) inhibition via plaque reduction assays .

Advanced Questions

Q. How does substituent variation at the pyridazine core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Trifluoroethoxy Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neurological targets .

- Chloro Substituent : Critical for electrophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Replacement with boronic esters (e.g., dioxaborolane) enables functionalization .

- Aromatic Amines at C3 : Increase CRF1R antagonism (IC₅₀ < 100 nM) but may introduce adrenal toxicity, necessitating careful substituent selection .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Q. How can in vivo efficacy be assessed for neurological applications?

- Rodent Models : Administer the compound intravenously (1–10 mg/kg) and measure dopamine receptor modulation via microdialysis or PET imaging with probes like [¹⁸F]BCPP-EF .

- Behavioral Assays : Evaluate anxiolytic effects using elevated plus-maze tests, comparing results to positive controls (e.g., diazepam) .

Q. What reaction mechanisms govern substitution at the C3 position?

- SNAr (Nucleophilic Aromatic Substitution) : The chloro group undergoes displacement with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the trifluoroethoxy group slows kinetics, requiring elevated temperatures (80–120°C) .

- Cross-Coupling : Palladium-catalyzed Suzuki reactions with boronic acids proceed via oxidative addition and transmetallation (e.g., Pd(PPh₃)₄, Na₂CO₃, 90°C) .

Q. How can the compound be functionalized for diverse applications?

- Boronic Ester Introduction : React with bis(pinacolato)diboron under Miyaura borylation conditions to generate 3-chloro-6-(dioxaborolane)pyridazine, a versatile intermediate for Suzuki couplings .

- Oxidation/Reduction : Convert the trifluoroethoxy group to a ketone via ozonolysis or reduce the pyridazine ring with LiAlH₄ to access saturated analogs .

Q. What advanced structural analysis techniques resolve crystallographic ambiguities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.